molecular formula C7H6BrNO2 B8788246 5-Bromo-4-methoxypicolinaldehyde

5-Bromo-4-methoxypicolinaldehyde

Cat. No.: B8788246
M. Wt: 216.03 g/mol
InChI Key: PJMKWTJDNJTCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methoxypicolinaldehyde is a versatile brominated and methoxylated picolinaldehyde derivative designed for research and development applications. As a multifunctional heterocyclic building block, it is particularly valuable in medicinal chemistry and drug discovery. The aldehyde group serves as a key handle for condensation and nucleophilic addition reactions, allowing for the synthesis of various derivatives, while the bromine atom enables metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce complex aromatic systems . This makes it a crucial intermediate in the exploration of structure-activity relationships (SAR) during the development of novel therapeutic agents . Compounds with the picolinaldehyde scaffold are frequently investigated for their potential biological activities. Research into similar structures has shown promise in the synthesis of potent inhibitors for various targets. For instance, certain picolinaldehyde-based compounds have been developed and optimized as inhibitors of bacterial ATP synthase in anti-tuberculosis research , while other related chemical classes have been explored as microtubule-targeting agents for potential cancer therapy . The presence of both bromo and methoxy substituents on the pyridine ring allows researchers to systematically modify the core structure to fine-tune properties like potency, selectivity, and metabolic stability . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

5-bromo-4-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H6BrNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-4H,1H3

InChI Key

PJMKWTJDNJTCOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC(=C1)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare 5-Bromo-4-methoxypicolinaldehyde with structurally related pyridine derivatives, focusing on substituent positions, functional groups, and similarity metrics derived from computational or empirical studies.

Positional Isomers: Methoxy Group Variations

(a) 5-Bromo-3-methoxypicolinaldehyde
  • Structure : Bromine at position 5, methoxy at position 3, aldehyde at position 2.
  • This compound is commercially available but discontinued, indicating synthesis or stability challenges .
  • Applications : Used in oxime derivatives (e.g., 5-Bromo-3-methoxypicolinaldehyde oxime), which are precursors for metal-binding ligands .
(b) 5-Bromo-6-methylpicolinaldehyde (CAS 886364-94-9)
  • Structure : Bromine at position 5, methyl at position 6, aldehyde at position 2.
  • Similarity Score : 0.82 (compared to this compound) .

Functional Group Variations

(a) 5-Bromo-4-methylpicolinaldehyde (CAS 131747-63-2)
  • Structure : Bromine at position 5, methyl at position 4, aldehyde at position 2.
  • Similarity Score : 0.78 .
  • Key Differences : Replacing methoxy (-OCH₃) with methyl (-CH₃) reduces electron-donating effects, which may lower the compound’s solubility in polar solvents and alter its reactivity in condensation reactions.
(b) 5-Bromo-4-methylpicolinonitrile (CAS 156072-86-5)
  • Structure : Bromine at position 5, methyl at position 4, nitrile (-CN) at position 2.
  • Similarity Score : 0.76 .
  • Key Differences : The nitrile group replaces the aldehyde, enabling distinct reactivity (e.g., in cycloadditions or hydrolysis to carboxylic acids).

High-Similarity Compounds

(a) 5-Bromo-2-methylpyridin-3-amine (CAS 870997-85-6)
  • Structure : Bromine at position 5, methyl at position 2, amine (-NH₂) at position 3.
  • Similarity Score : 0.89 .
  • Key Differences : The amine group enhances solubility in aqueous media and enables participation in Schiff base formation, unlike the aldehyde group.
(b) Methyl 5-bromo-3-methylpicolinate (CAS 213771-32-5)
  • Structure : Bromine at position 5, methyl at position 3, ester (-COOCH₃) at position 2.
  • Similarity Score : 0.91 .
  • Key Differences : The ester group provides stability under acidic conditions compared to the aldehyde, making it preferable for storage and transport.

Data Tables

Table 1: Substituent Position and Functional Group Comparison

Compound Name Substituent Positions Functional Group Similarity Score CAS Number
This compound 5-Br, 4-OCH₃ Aldehyde Reference Not Provided
5-Bromo-3-methoxypicolinaldehyde 5-Br, 3-OCH₃ Aldehyde N/A Discontinued
5-Bromo-6-methylpicolinaldehyde 5-Br, 6-CH₃ Aldehyde 0.82 886364-94-9
5-Bromo-4-methylpicolinaldehyde 5-Br, 4-CH₃ Aldehyde 0.78 131747-63-2
5-Bromo-2-methylpyridin-3-amine 5-Br, 2-CH₃ Amine 0.89 870997-85-6

Table 2: Commercial Availability and Pricing (Selected Compounds)

Compound Name Catalog Number Quantity Price ($) Status
5-Bromo-3-methoxypicolinic acid HB425-1 1 g 400 Available
This compound 10-F762153 1 g N/A Discontinued

Key Research Findings

  • Electronic Effects : Methoxy groups at position 4 (para to aldehyde) enhance electron density at the aldehyde carbon, making it more reactive in nucleophilic additions compared to methyl-substituted analogs .
  • Steric Considerations : Methyl groups at positions 6 or 2 introduce steric hindrance, reducing accessibility of the aldehyde for reactions requiring planar transition states .
  • Synthetic Utility : High-similarity compounds like methyl esters (e.g., Methyl 5-bromo-3-methylpicolinate) are preferred in industrial settings due to their stability and ease of handling .

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